(R)-Equol
CAS No.: 221054-79-1
Cat. No.: VC21336417
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 221054-79-1 |
---|---|
Molecular Formula | C15H14O3 |
Molecular Weight | 242.27 g/mol |
IUPAC Name | (3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
Standard InChI | InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/t12-/m0/s1 |
Standard InChI Key | ADFCQWZHKCXPAJ-LBPRGKRZSA-N |
Isomeric SMILES | C1[C@@H](COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
SMILES | C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
Canonical SMILES | C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
Chemical Structure and Properties
(R)-Equol is chemically identified as (3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol, with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . The compound exists as a white to off-white solid with defined physical properties presented in Table 1.
Table 1: Physical and Chemical Properties of (R)-Equol
Property | Value |
---|---|
CAS Number | 221054-79-1 |
Molecular Formula | C15H14O3 |
Molecular Weight | 242.27 g/mol |
Physical Appearance | White to Off-White Solid |
Melting Point | 189-190°C |
Boiling Point | 312.25°C (estimate)/441.7°C at 760 mmHg |
Flash Point | 220.9°C |
Specific Rotation | Positive rotation (+) |
Solubility | Soluble in DMSO, slightly soluble in ethanol and methanol |
(R)-Equol features a positive optical rotation, differentiating it from S-equol which exhibits negative rotation . This stereochemical difference is crucial as it influences the compound's biological activity and receptor interactions.
Receptor Binding Properties
A critical aspect of (R)-equol's biological activity lies in its unique binding affinity for estrogen receptors (ERs). Unlike S-equol, which demonstrates preferential binding to ERβ, R-equol exhibits different binding characteristics:
"The equol enantiomers have distinctly different binding affinities: The absolute binding affinities (Ki values) of the naturally occurring equol enantiomer (S-equol) and of the unnatural enantiomer (R-equol) on ERα and ERβ are nearly reversed from one another, with S-equol having a strong preference for ERβ (β/α=13) and R-equol having a moderate preference for ERα (β/α=0.29)" .
Transcriptional Activity in Different Cellular Contexts
(R)-Equol demonstrates context-dependent effects on ER transactivation that differ significantly from S-equol. Research has shown that:
"R- and S-equol induce ER transactivation in an opposite fashion according to the cellular context. R-equol and S-equol are more potent in inducing ERα in an AF-2 and AF-1 permissive cell line, respectively" .
In detailed cellular studies:
-
In HeLa cells (AF-2 permissive), R-equol effectively induced ERα transactivation while S-equol showed minimal activity even at high concentrations (10 μM) .
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In HepG2 cells (AF-1 permissive), S-equol induced higher ERα transcriptional activation than R-equol .
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In ERβ transactivation, R-equol demonstrated stronger activity than S-equol in HeLa cells: "R-equol induces a stronger ERβ transcriptional activation than S-equol (p < 0.01). Interestingly, the highest concentration of R-equol (10 μM) induces a stronger ERβ transcriptional activation than ERα" .
These findings suggest that (R)-equol's biological effects may vary significantly across different tissues based on the predominant cellular environment and ER subtype expression.
Pharmacokinetics
The pharmacokinetic profile of (R)-equol reveals important differences from S-equol that may influence its therapeutic potential. Comparative studies have demonstrated:
"Plasma [13C]equol concentration appearance and disappearance curves showed that both enantiomers were rapidly absorbed, attained high circulating concentrations, and had a similar terminal elimination half-life of 7–8 h. The systemic bioavailability and fractional absorption of R-(+)[2-13C]equol were higher than those of S-(−)[2-13C]equol or the racemate" .
This enhanced bioavailability of (R)-equol compared to S-equol suggests it may achieve higher plasma concentrations when administered at equivalent doses.
Methods of Production and Synthesis
(R)-Equol can be produced through chemical synthesis, although developing efficient enantioselective methods remains challenging:
Pure (R)-equol can be obtained from racemic mixtures through chiral chromatography: "Using a chiral β-cyclodextrin column, we obtained an excellent separation that could be scaled up readily to produce multi-milligram amounts of the pure equol stereoisomers" .
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